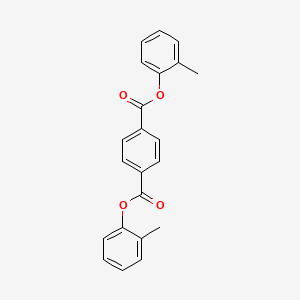

bis(2-methylphenyl) terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

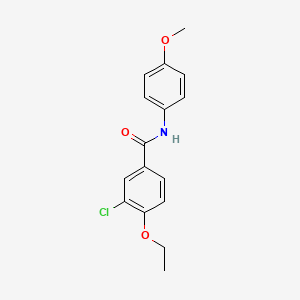

Bis(2-methylphenyl) terephthalate, commonly known as BMPT, is a chemical compound that belongs to the family of phthalate esters. It is widely used in the production of plastics, particularly in the manufacturing of polyethylene terephthalate (PET) bottles, films, and fibers. BMPT has attracted significant attention in the scientific community due to its potential toxicity and environmental impact.

Wirkmechanismus

BMPT is known to act as an endocrine disruptor, affecting the hormonal balance in living organisms. It can bind to estrogen receptors and interfere with the normal functioning of the endocrine system. BMPT has also been shown to induce oxidative stress and damage DNA, leading to cellular dysfunction and apoptosis.

Biochemical and Physiological Effects:

BMPT has been shown to have toxic effects on various organisms, including humans, animals, and plants. It can cause reproductive and developmental abnormalities, neurotoxicity, immunotoxicity, and carcinogenicity. BMPT has also been shown to affect the growth and development of plants, leading to reduced crop yields and quality.

Vorteile Und Einschränkungen Für Laborexperimente

BMPT is widely used in the production of bis(2-methylphenyl) terephthalate, making it easily available for laboratory experiments. However, its potential toxicity and environmental impact make it challenging to handle and dispose of safely. Careful handling and disposal procedures must be followed to minimize the risks associated with BMPT.

Zukünftige Richtungen

Further research is needed to fully understand the potential risks associated with BMPT and to develop effective strategies for its safe use and disposal. Future research should focus on the development of alternative plasticizers that are less toxic and environmentally friendly. Additionally, studies should be conducted to investigate the effects of BMPT on different organisms and ecosystems, including long-term exposure and chronic toxicity. Finally, efforts should be made to develop effective remediation technologies for the removal of BMPT from contaminated sites.

Synthesemethoden

BMPT can be synthesized by the reaction of 2-methylphenol with terephthalic acid in the presence of a catalyst. The reaction produces BMPT as a white crystalline solid, which can be purified by recrystallization or sublimation.

Wissenschaftliche Forschungsanwendungen

BMPT has been extensively studied for its potential toxicity and environmental impact. It is considered a priority substance by the European Union due to its widespread use and potential risks to human health and the environment. BMPT has been detected in various environmental matrices, including air, water, soil, and sediment, indicating its extensive distribution and persistence.

Eigenschaften

IUPAC Name |

bis(2-methylphenyl) benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-15-7-3-5-9-19(15)25-21(23)17-11-13-18(14-12-17)22(24)26-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCSTCVUPHAXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terephthalic acid, di(2-methylphenyl) ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]ethanol](/img/structure/B5763165.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)

![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)

![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)